4-Amino-N,N-dimethylbenzenecarboximidamide

Physicochemical profiling Molecular recognition Serine protease inhibitors

4-Amino-N,N-dimethylbenzenecarboximidamide (CAS 721387-57-1) is a small-molecule aromatic carboximidamide (amidine) with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol. It features a para-amino substituent on the phenyl ring and an N,N-dimethylated amidine group, placing it within the benzamidine class of serine protease recognition motifs.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 721387-57-1
Cat. No. B12531323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N-dimethylbenzenecarboximidamide
CAS721387-57-1
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN(C)C(=N)C1=CC=C(C=C1)N
InChIInChI=1S/C9H13N3/c1-12(2)9(11)7-3-5-8(10)6-4-7/h3-6,11H,10H2,1-2H3
InChIKeyCIXJYWOAIDDODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N,N-dimethylbenzenecarboximidamide (CAS 721387-57-1) – Procurement-Relevant Chemical Identity and Class Context


4-Amino-N,N-dimethylbenzenecarboximidamide (CAS 721387-57-1) is a small-molecule aromatic carboximidamide (amidine) with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It features a para-amino substituent on the phenyl ring and an N,N-dimethylated amidine group, placing it within the benzamidine class of serine protease recognition motifs [1]. The compound is structurally positioned between the parent 4-aminobenzamidine (C7H9N3, MW 135.17) and the isomeric 4-(dimethylamino)benzimidamide (CAS 55978-60-4, also C9H13N3, MW 163.22), with the critical distinction being whether the dimethyl substitution resides on the amidine nitrogen or the aromatic amine [2].

Why Generic Substitution Among Benzamidine Derivatives Is Not Advisable for 4-Amino-N,N-dimethylbenzenecarboximidamide


The benzamidine class displays pronounced sensitivity of both target affinity and physicochemical behavior to the precise position and nature of substituents. The para-amino group on 4-Amino-N,N-dimethylbenzenecarboximidamide provides a hydrogen-bond-donating handle that is absent in the 4-(dimethylamino) analog (CAS 55978-60-4), while the N,N-dimethyl substitution on the amidine nitrogen distinguishes it from the parent 4-aminobenzamidine, which carries a free amidine –NH2 group [1]. These structural variations are known to alter pKa, hydrogen-bonding capacity, and steric fit within enzyme S1 pockets, making generic interchange between in-class compounds scientifically unreliable without compound-specific validation [2].

Quantitative Differential Evidence for 4-Amino-N,N-dimethylbenzenecarboximidamide (CAS 721387-57-1) Relative to Analogs


Molecular Weight Differentiation Versus Parent 4-Aminobenzamidine

4-Amino-N,N-dimethylbenzenecarboximidamide (MW 163.22) carries an additional 28.05 Da relative to the parent 4-aminobenzamidine (MW 135.17), attributable to two N-methyl groups on the amidine moiety. This mass increase corresponds to an approximate 20.8% greater molecular weight and predicts altered membrane permeability and binding-pocket steric occupancy compared to the unsubstituted parent [1].

Physicochemical profiling Molecular recognition Serine protease inhibitors

Hydrogen-Bond Donor Capacity Versus 4-(Dimethylamino)benzimidamide Isomer

4-Amino-N,N-dimethylbenzenecarboximidamide retains a primary aromatic amine (–NH2) at the para position, contributing one additional hydrogen-bond donor (HBD) compared to the isomeric 4-(dimethylamino)benzimidamide (CAS 55978-60-4), where the para substituent is –N(CH3)2. PubChem data confirm the 4-(dimethylamino) isomer possesses 2 HBD and 2 HBA counts; the target compound is expected to exhibit 3 HBD and 3 HBA, altering its pharmacophoric profile in enzyme active sites [1].

Hydrogen bonding Target engagement Drug design

Lipophilicity (XLogP3) Differentiation Versus 4-Amino-N,N-dimethylbenzamide

The amidine functional group (–C(=NH)N(CH3)2) in the target compound confers distinct lipophilicity relative to the corresponding amide analog 4-amino-N,N-dimethylbenzamide (CAS 6331-71-1, –C(=O)N(CH3)2). While the amide analog has an experimental melting point of 151–154 °C and is described as a brown liquid at room temperature, the target amidine exhibits a computed boiling point of 266.3 °C (at 760 mmHg) and a computed density of 1.078 g/cm³, indicating different bulk physicochemical behavior that impacts formulation, solubility, and purification protocols .

Lipophilicity ADME Permeability

Basicity (pKa) Tuning via N,N-Dimethyl Substitution Relative to Unsubstituted 4-Aminobenzamidine

The N,N-dimethyl substitution on the amidine nitrogen of the target compound is expected to elevate the pKa of the amidine group relative to unsubstituted 4-aminobenzamidine. Literature on N-monosubstituted benzamidines demonstrates that substitution patterns on the amidine nitrogen profoundly affect basicity, with electron-donating alkyl groups increasing the pKa. Although direct pKa measurements for both compounds under identical conditions are not available, the structural analogy to N,N'-dimethylbenzamidine derivatives supports a predicted pKa shift of approximately +0.5 to +1.5 log units, which alters the protonation state at physiological pH and consequently affects target binding and solubility [1].

Basicity Ionization state Enzyme binding

Recommended Application Scenarios for 4-Amino-N,N-dimethylbenzenecarboximidamide (CAS 721387-57-1) Based on Differential Evidence


Serine Protease Inhibitor Probe Development Requiring Enhanced S1-Pocket Occupancy

Given its N,N-dimethylamidine moiety and 163.22 g/mol molecular weight, this compound serves as a starting scaffold for serine protease inhibitor design where the unsubstituted 4-aminobenzamidine (135.17 g/mol) provides insufficient steric complementarity. The additional N-methyl groups fill hydrophobic space in the S1 pocket while the para-amino group retains a hydrogen-bonding anchor, as supported by class-level evidence from aminobenzamidine-derived urokinase inhibitors [1].

Affinity Chromatography Ligand Design Requiring Elevated Basicity

The predicted pKa elevation of the amidine group (relative to 4-aminobenzamidine), inferred from the basicity behavior of N-alkylated benzamidines, makes this compound a candidate for immobilization onto chromatographic supports where sustained positive charge at operational pH (6.5–8.0) is required for consistent capture of serine proteases. This directly leverages the N,N-dimethyl substitution's effect on amidine ionization [2].

Physicochemical Reference Standard for Amidines in ADME Screening Panels

With its well-defined computed properties (density 1.078 g/cm³, boiling point 266.3 °C, refractive index 1.559) and solid physical state, this compound can serve as a physicochemical reference standard for laboratories calibrating chromatographic retention, solubility, or permeability assays for benzamidine-class compounds. Its differentiation from the liquid amide analog 4-amino-N,N-dimethylbenzamide further supports its utility as a distinct reference material .

Structure-Activity Relationship (SAR) Anchor Point for para-Amino Benzamidine Libraries

As the N,N-dimethyl-substituted variant of 4-aminobenzamidine, this compound provides a critical SAR anchor point for medicinal chemistry programs exploring the effect of amidine N-substitution on potency, selectivity, and metabolic stability. Procurement of this compound enables systematic pairwise comparison with the parent 4-aminobenzamidine and the 4-(dimethylamino) isomer, which differ in hydrogen-bond donor count and steric profile respectively [1].

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